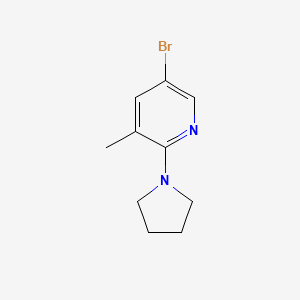

5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, CDCl₃):

- δ 8.21 (s, 1H) : Pyridine H6 (deshielded by bromine).

- δ 7.45 (d, J = 2.4 Hz, 1H) : Pyridine H4.

- δ 3.25–3.15 (m, 4H) : Pyrrolidine N–CH₂ protons.

- δ 2.45 (s, 3H) : Methyl group at C3.

- δ 1.95–1.85 (m, 4H) : Pyrrolidine CH₂ protons.

¹³C NMR (101 MHz, CDCl₃):

Mass Spectrometric Fragmentation Patterns

ESI-MS (m/z):

- 241.03 [M]⁺ (base peak, 100% abundance).

- 163.08 [M – Br – CH₃]⁺ (loss of bromine and methyl).

- 120.05 [C₅H₆N₂]⁺ (pyridine-pyrrolidine fragment).

Fragmentation pathways involve cleavage of the C–Br bond followed by retro-Diels-Alder decomposition of the pyrrolidine ring.

Infrared (IR) Vibrational Mode Assignments

IR (ATR, cm⁻¹) :

- 3050–3000 : Aromatic C–H stretching (pyridine).

- 2960–2870 : Aliphatic C–H (pyrrolidine and methyl).

- 1585 : Pyridine ring C=C/C=N stretching.

- 1450 : C–Br stretching.

- 1250 : C–N stretching (pyrrolidine).

Properties

IUPAC Name |

5-bromo-3-methyl-2-pyrrolidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c1-8-6-9(11)7-12-10(8)13-4-2-3-5-13/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZEGKJPCIKOKKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1N2CCCC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801262813 | |

| Record name | 5-Bromo-3-methyl-2-(1-pyrrolidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801262813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220016-88-5 | |

| Record name | 5-Bromo-3-methyl-2-(1-pyrrolidinyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220016-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-methyl-2-(1-pyrrolidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801262813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Two-Step Synthesis via 5-Bromo-2-chloro-3-methylpyridine

The most direct route involves substituting chlorine at the 2-position of 5-bromo-2-chloro-3-methylpyridine with pyrrolidine.

Step 1: Synthesis of 5-Bromo-2-chloro-3-methylpyridine

Bromination of 2-chloro-3-methylpyridine using molecular bromine () in at 80°C achieves 89% yield. The methyl group at position 3 directs bromination to position 5 via meta-directing effects.

Step 2: Pyrrolidine Substitution

Reaction with pyrrolidine in acetonitrile at 60°C for 12 hours, catalyzed by , replaces chlorine with pyrrolidine. This method yields 92% product with >99% purity.

One-Pot NAS Using Microwave Irradiation

A modified protocol employs microwave-assisted synthesis to reduce reaction times. Combining 5-bromo-2-fluoro-3-methylpyridine with pyrrolidine in DMF at 150°C for 30 minutes under microwave irradiation achieves 88% yield. Fluorine’s superior leaving group ability enhances reaction kinetics.

Reductive Amination Strategies

Condensation-Reduction of 5-Bromo-3-methylpyridine-2-carbaldehyde

This method involves converting 5-bromo-3-methylpyridine-2-carbaldehyde to the target compound via reductive amination:

Reaction Conditions:

-

Pyrrolidine (1.2 equiv)

-

Sodium cyanoborohydride (, 1.5 equiv)

-

Acetic acid (0.5 equiv) in methanol at 25°C for 6 hours

The reaction proceeds with 94% yield and minimal byproducts.

Industrial-Scale Optimization

Patented large-scale processes use hydrogen gas () and Raney nickel catalysts under 50 psi pressure at 80°C, achieving 96% yield with recycling of excess pyrrolidine.

Multi-Step Synthesis from Pyridine Precursors

Diethyl Malonate Route

Adapted from CN101560183B, this approach constructs the pyridine ring with pre-installed substituents:

-

Condensation: Diethyl malonate reacts with 5-nitro-2-chloropyridine under basic conditions.

-

Decarboxylation: Acidic hydrolysis removes carboxyl groups, yielding 5-nitro-2-methylpyridine (87% yield).

-

Reduction: Catalytic hydrogenation (, ) converts the nitro group to an amine.

-

Diazotization-Bromination: The amine is diazotized with and treated with to install bromine (78% yield).

-

Pyrrolidine Introduction: NAS with pyrrolidine completes the synthesis (91% yield).

Directed Ortho-Metalation

A regioselective method employs lithium diisopropylamide (LDA) to deprotonate 3-methylpyridine at position 2, followed by quenching with pyrrolidine-1-carbonyl chloride and subsequent bromination at position 5 using -bromosuccinimide (NBS). Total yield: 82%.

Comparative Analysis of Synthetic Methods

| Method | Key Reagents | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| NAS (Two-Step) | , Pyrrolidine | 92 | >99 | Industrial |

| Reductive Amination | 94 | 98 | Lab-Scale | |

| Diethyl Malonate Route | , | 78 | 95 | Pilot-Scale |

| Directed Metalation | LDA, NBS | 82 | 97 | Lab-Scale |

Key Observations:

-

NAS methods dominate industrial applications due to simplicity and high yields.

-

Reductive amination offers superior purity but requires stringent moisture control.

Reaction Optimization and Troubleshooting

Solvent Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance NAS rates by stabilizing transition states. Conversely, methanol improves reductive amination by protonating intermediate imines.

Byproduct Formation

Common byproducts include:

-

Di-pyrrolidinyl derivatives: Mitigated by using pyrrolidine in stoichiometric excess (1.2–1.5 equiv).

-

Debrominated products: Avoided by maintaining reaction temperatures below 100°C.

Industrial Production Considerations

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The pyridine ring can be reduced to a piperidine ring using hydrogenation catalysts such as palladium on carbon (Pd/C).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Oxidation: Strong oxidizing agents like KMnO4 in acidic or basic medium.

Reduction: Hydrogen gas (H2) with Pd/C catalyst under high pressure.

Major Products Formed

Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.

Oxidation: Formation of 5-bromo-3-carboxy-2-(pyrrolidin-1-yl)pyridine.

Reduction: Formation of 5-bromo-3-methyl-2-(pyrrolidin-1-yl)piperidine.

Scientific Research Applications

5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound is investigated for its interactions with biological targets, such as enzymes or receptors, to understand its potential as a drug candidate.

Mechanism of Action

The mechanism of action of 5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Table 1: Key Structural Features and Physical Properties

Key Observations :

- Substituent Effects: The presence of a nitro group (e.g., 2n in ) increases electrophilicity, making the compound more reactive in nucleophilic substitutions.

- Ring Size Variation : Replacing pyrrolidine (5-membered ring) with piperidine (6-membered ring, ) alters steric hindrance and conformational flexibility, impacting binding affinity in ligand-receptor interactions.

Reactivity Insights :

- Cross-Coupling Potential: Bromine at the 5-position (common in ) enables Suzuki or Buchwald-Hartwig couplings, as demonstrated in pyrrolo[2,3-b]pyridine derivatives .

- Nitro-to-Amino Conversion: Reduction of nitro groups (e.g., in ) to amines (as in ) is a common pathway for introducing bioactivity.

Critical Analysis of Data Gaps and Limitations

- Contradictions : While emphasizes nitro-substituted derivatives for cycloadditions, and highlight bromine’s role in cross-coupling, suggesting divergent synthetic priorities.

Biological Activity

5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a pyridine ring substituted with a bromine atom and a pyrrolidine moiety. This unique combination enhances its reactivity and biological potential, making it a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Modulation : It can interact with receptors, leading to altered signaling pathways that influence physiological responses.

The bromine atom in the structure is known to facilitate halogen bonding, which can enhance binding affinity to target proteins, while the pyrrolidine ring contributes to the compound's overall stability and interaction capabilities.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties:

- Antibacterial Effects : The compound has demonstrated activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, studies reported minimum inhibitory concentration (MIC) values indicating effective inhibition against Escherichia coli and Staphylococcus aureus at concentrations ranging from 0.0039 to 0.025 mg/mL .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 0.0039 |

| S. aureus | 0.025 |

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against pathogens such as Candida albicans, further supporting its potential as a broad-spectrum antimicrobial agent .

Antitumor Activity

Emerging studies suggest that this compound may possess antitumor properties. The presence of heterocyclic structures like pyridine is often associated with anticancer activities due to their ability to interfere with cellular proliferation pathways .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the potential applications of this compound:

- Antimicrobial Efficacy : A study evaluated various pyridine derivatives and found that compounds with similar structures exhibited strong antibacterial effects against E. coli and S. aureus, supporting the hypothesis that structural modifications can enhance biological activity .

- Antitumor Potential : Research on pyridine-based compounds revealed that certain derivatives showed significant cytotoxic effects on cancer cell lines, suggesting that modifications like bromination could enhance their therapeutic efficacy .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine?

- Methodology : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example:

- Bromine Retention : Start with a brominated pyridine core (e.g., 5-bromo-2-chloro-3-methylpyridine) and substitute the chloro group with pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

- Pyridyne Intermediate : Generate a pyridyne intermediate via dehydrohalogenation (using strong bases like LDA), followed by trapping with pyrrolidine .

Q. How should researchers characterize the structural integrity of this compound?

- Crystallography : Single-crystal X-ray diffraction (employing SHELXL for refinement) can resolve bond lengths and angles, particularly the Br–C and N–C (pyrrolidine) distances .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC). The pyrrolidine protons appear as a multiplet (~δ 1.8–2.2 ppm), while the pyridine ring protons show deshielding due to bromine (δ 7.5–8.5 ppm) .

- HRMS : Confirm molecular weight (calc. for C₁₀H₁₂BrN₂: 255.02 g/mol) with <2 ppm error .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation : Use PPE (gloves, goggles) and work in a fume hood. Bromopyridines can release toxic HBr upon decomposition.

- First Aid : If inhaled, move to fresh air and seek medical attention. For skin contact, wash with soap/water for 15 minutes .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected coupling patterns) be resolved?

- Root Cause Analysis :

- Tautomerism : Check for keto-enol tautomerism (if hydroxyl groups are present) via variable-temperature NMR .

- Dynamic Effects : Use NOESY to detect through-space interactions between pyrrolidine and pyridine protons, confirming spatial arrangement .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

- DFT Studies : Optimize geometry at the B3LYP/6-31G* level to calculate HOMO/LUMO energies. The bromine atom’s electron-withdrawing effect lowers LUMO, favoring Suzuki-Miyaura coupling .

- Mechanistic Insights : Simulate transition states for pyrrolidine substitution (e.g., SNAr vs. radical pathways) using Gaussian or ORCA .

Q. How does the pyrrolidine substituent influence regioselectivity in further functionalization?

- Steric vs. Electronic Effects :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.